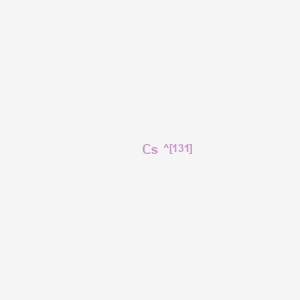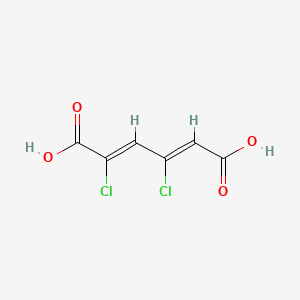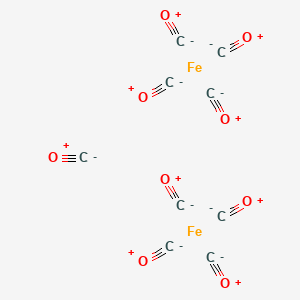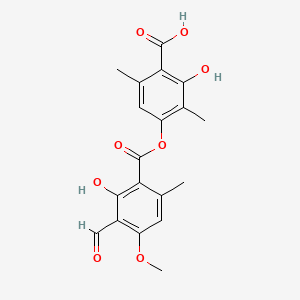![molecular formula C15H14ClN B1239639 4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol CAS No. 5435-18-7](/img/structure/B1239639.png)
4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol is an olefinic compound.
科学的研究の応用
Catalysis and Reaction Mechanisms
- Recyclable Catalyst in Acylation Reactions: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for acylating inert alcohols and phenols, suggesting potential application areas for similar pyridine-based compounds like 4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol in catalysis and organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Antibacterial and Antifungal Activities
- Antimicrobial Potential: Synthetic butenolides and pyrrolone derivatives, structurally related to this compound, have shown significant antibacterial and antifungal activities, indicating the potential of similar compounds in the development of antimicrobial agents (Husain, Alam, Shaharyar, & Lal, 2010).
Electrochemical and Polymerization Properties
- Conducting Copolymers: A study on copolymerization involving pyrrol-1-yl phenol derivatives highlights the potential of this compound in the field of electrochemical applications and conducting polymers (Ertas, Çırpan, & Toppare, 2004).
Spin Interaction and Coordination Chemistry
- Spin Interaction in Zinc Complexes: Research involving Schiff and Mannich bases with pyridine and phenol moieties, similar in structure to this compound, has implications for understanding spin interactions in coordination chemistry and materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Environmental and Analytical Chemistry
- Improving Analytical Methods: The chemical structure of this compound suggests potential applications in enhancing analytical methods like the Berthelot reaction for determining ammonium in environmental samples (Rhine, Mulvaney, Pratt, & Sims, 1998).
特性
CAS番号 |
5435-18-7 |
|---|---|
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC名 |
4-[(E)-1-(4-chlorophenyl)but-1-en-2-yl]pyridine |
InChI |
InChI=1S/C15H14ClN/c1-2-13(14-7-9-17-10-8-14)11-12-3-5-15(16)6-4-12/h3-11H,2H2,1H3/b13-11+ |
InChIキー |
AOAIMWZHKDELLZ-ACCUITESSA-N |
異性体SMILES |
CC/C(=C\C1=CC=C(C=C1)Cl)/C2=CC=NC=C2 |
SMILES |
CCC(=CC1=CC=C(C=C1)Cl)C2=CC=NC=C2 |
正規SMILES |
CCC(=CC1=CC=C(C=C1)Cl)C2=CC=NC=C2 |
その他のCAS番号 |
5435-18-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)





![(2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1239571.png)


